molecular formula C24H28O2 B1666929 Bexarotene CAS No. 153559-49-0

Bexarotene

Katalognummer B1666929
CAS-Nummer: 153559-49-0
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: NAVMQTYZDKMPEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bexarotene is a retinoid drug used for cutaneous manifestations of T-cell lymphoma in patients who have not responded well to previous systemic therapy . It belongs to the group of medicines known as retinoids . It is used to treat a certain type of cancer called cutaneous T-cell lymphoma . It works by interfering with the growth of the cancerous cells .


Synthesis Analysis

A study was conducted to develop and validate accurate and precise UPLC method with tandem mass spectrometry for the determination of bexarotene in human plasma . The retention time of bexarotene was 2.75 ± 0.30 min . The method was validated with respect to system suitability, linearity, accuracy, precision, matrix effect, auto sampler carryover test, and recovery .


Molecular Structure Analysis

Bexarotene has a molecular formula of C24H28O2 . Its molar mass is 348.478 g/mol . The chemical structure of bexarotene includes a non-polar ring system .


Chemical Reactions Analysis

In a study, ten rexinoid analogs of bexarotene and three standards from the literature were evaluated for their biological selectivity and potency as alternative candidates to bexarotene for the treatment of CTCL .


Physical And Chemical Properties Analysis

Bexarotene has a molecular formula of C24H28O2 . Its molecular weight is 348 . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Neuroscience and Geriatrics

Summary of the Application

Bexarotene, a retinoid X receptor agonist, has been found to improve cognition in murine models of Alzheimer’s disease (AD). It has been used to evaluate the effects on pathological and electrophysiological changes in very old triple transgenic AD mice (3xTg-AD mice) .

Methods of Application

24-month-old 3xTg-AD mice were treated with bexarotene (100 mg/kg/day for 30 days). The Morris water maze was used to evaluate spatial memory; immunofluorescence and confocal microscopy were used to evaluate pathological changes; and in vivo electrophysiological recordings were used to evaluate basal transmission and plasticity in the commissural CA3-CA1 pathway .

Results or Outcomes

In addition to cognitive improvement, bexarotene-treated 3xTg-AD mice were found to have reductions of astrogliosis and reactive microglia both in cortex and hippocampus; increased ApoE expression restricted to CA1; increased number of cells co-labeled with ApoE and NeuN; recovery of NeuN expression, suggesting neuronal protection; and, recovery of basal synaptic transmission and synaptic plasticity .

Pharmaceutical Sciences

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

A selective and sensitive liquid chromatography-mass spectrometry method to quantitate bexarotene in K 2 EDTA human plasma over the concentration range 1.0440 to 351.9320 ng/mL was successfully validated .

Methods of Application

The method was validated with respect to system suitability, linearity, accuracy, precision, matrix effect, auto sampler carryover test, and recovery. Linearity was found to be 1.04 to 351.93 μg/mL .

Results or Outcomes

The mean percentage recovery was found to be 95.72%. This method is suitable for sample analysis to support bioequivalence/bioavailability and/or pharmacokinetic studies involving formulations of bexarotene .

Safety And Hazards

Bexarotene may cause respiratory irritation, serious eye irritation, skin irritation, and can be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid prolonged or repeated exposure, keep away from sources of ignition, and take precautionary measures against static discharge .

Zukünftige Richtungen

Modifications of RXR agonists can yield agents with enhanced biological selectivity and potency when compared to the parent compound, potentially leading to improved patient outcomes . Future studies will include these next generations of analogs with unique chemical structural motifs that include the insertion of an oxygen atom into the non-polar ring system of potent rexinoids such as bexarotene, as well as engineering the non-polar ring system to be more rigid .

Eigenschaften

IUPAC Name

4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVMQTYZDKMPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040619
Record name Bexarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bexarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and slightly soluble in vegetable oils and ethanol, 1.49e-04 g/L
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bexarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bexarotene selectively binds with and activates retinoid X receptor subtypes. There are three subtypes in total: RXRα, RXRβ, RXRγ. The exact mechanism of action of bexarotene in the treatment of CTCL is unknown but the drug has activity in all clinical stages of CTCL., Bexarotene selectively binds and activates retinoid X receptor subtypes (RXR(alpha), RXR(beta), RXR(gamma)). RXRs can form heterodimers with various receptor partners such as retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator activator receptors (PPARs). Once activated, these receptors function as transcription factors that regulate the expression of genes that control cellular differentiation and proliferation. Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin. It also induces tumor regression in vivo in some animal models. The exact mechanism of action of bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown.
Record name Bexarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Bexarotene

Color/Form

Off-white to white powder

CAS RN

153559-49-0
Record name Bexarotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153559-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bexarotene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bexarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bexarotene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bexarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEXAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61RXM4375
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bexarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

230-231 °C
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

To a suspension of the ester 32 (0.058 g, 0.16 mmol) in 75% aqueous methanol (2 mL) was added one pellet of potassium hydroxide (0.1 g). The mixture was stirred at 70° C. for 1 h during which time the material dissolved. The solution was cooled to room temperature, acidified with 1N aqueous hydrochloric acid, and then extracted with 80% ethyl acetate/hexane. The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated to afford a white solid. Recrystallization from dichloromethane/hexane afforded the desired acid 33 as a white, crystalline solid (42 mg, 91%): m.p. 230°-231° C. The structure of the product was also confirmed using IR, 1H NMR and mass spectroscopy.
Name
Quantity
0.058 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bexarotene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bexarotene
Reactant of Route 3
Reactant of Route 3
Bexarotene
Reactant of Route 4
Reactant of Route 4
Bexarotene
Reactant of Route 5
Bexarotene
Reactant of Route 6
Reactant of Route 6
Bexarotene

Citations

For This Compound
14,000
Citations
MN Lowe, GL Plosker - American journal of clinical dermatology, 2000 - Springer
… The pharmacokinetic properties of bexarotene were evaluated in a phase I … bexarotene 5 to 400 mg/m 2 /day. Marked inter- and intrapatient variation was noted in plasma bexarotene …
Number of citations: 78 link.springer.com
LT Farol, KB Hymes - Expert review of anticancer therapy, 2004 - Taylor & Francis
Bexarotene (Targretin ® , Ligand Pharmaceuticals Inc.) is a synthetic retinoid analog with specific affinity for the retinoid X receptor and belongs to a group of compounds called …
Number of citations: 139 www.tandfonline.com
R Gniadecki, C Assaf, M Bagot… - British Journal of …, 2007 - academic.oup.com
… As bexarotene may take time to achieve a maximum response, this algorithm recommends … therapies with bexarotene are discussed. We conclude that bexarotene is effective in the …
Number of citations: 187 academic.oup.com
R Talpur, S Ward, N Apisarnthanarax… - Journal of the American …, 2002 - Elsevier
… this analysis if they received at least one dose of bexarotene. Patients were either enrolled in one of two separate clinical trials of bexarotene11, 12 or were treated after Food and Drug …
Number of citations: 209 www.sciencedirect.com
L Qu, X Tang - Cancer chemotherapy and pharmacology, 2010 - Springer
… In addition, in solid tumors, bexarotene has shown particular promise in the … bexarotene for the treatment of cancer as summarized in Table 1. In this review, we describe that bexarotene …
Number of citations: 79 link.springer.com
Y Liu, P Wang, G Jin, P Shi, Y Zhao, J Guo, Y Yin… - Ageing Research …, 2023 - Elsevier
… Bexarotene is highly bound to plasma proteins (>99%) … bexarotene metabolites have been identified in plasma, including 6- and 7-hydroxyl-bexarotene and 6- and 7-oxo-bexarotene, all …
Number of citations: 1 www.sciencedirect.com
JL Cummings, K Zhong, JW Kinney, C Heaney… - Alzheimer's research & …, 2016 - Springer
… of bexarotene as a repurposed therapy for AD is warranted [21]. Off-label use of bexarotene in AD based on results in Tg animal systems is controversial because bexarotene is known …
Number of citations: 156 link.springer.com
M Duvic, K Hymes, P Heald, D Breneman… - Journal of clinical …, 2001 - researchgate.net
… of 300 mg/m2/d oral bexarotene and 38 started at more than 300 … : Bexarotene is the first in a novel class of pharmacologic agents, the RXR-selective retinoids, or rexinoids. Bexarotene …
Number of citations: 766 www.researchgate.net
B Tousi - Neuropsychiatric disease and treatment, 2015 - Taylor & Francis
… discussion about bexarotene, as well as a number of follow-up studies. Bexarotene is a … This review discusses these studies and the emerging role of bexarotene in the clinical field …
Number of citations: 65 www.tandfonline.com
…, SD Reich, Worldwide Bexarotene Study Group - Journal of the American …, 2003 - Elsevier
OBJECTIVES: We sought to determine the safety and efficacy of topical bexarotene (Targretin; Ligand Pharmaceuticals, La Jolla, Calif) gel 1% in patients with refractory or persistent …
Number of citations: 166 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.